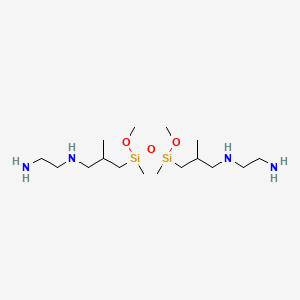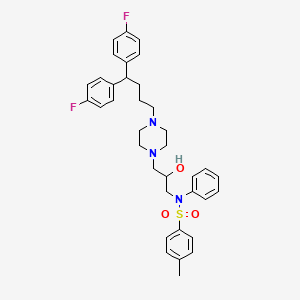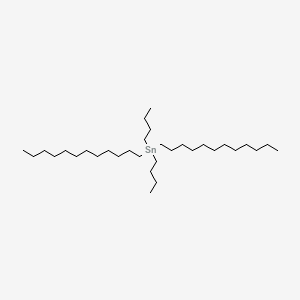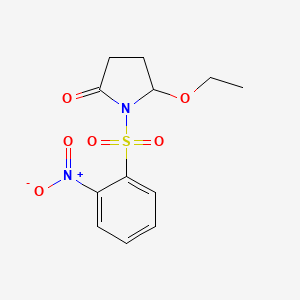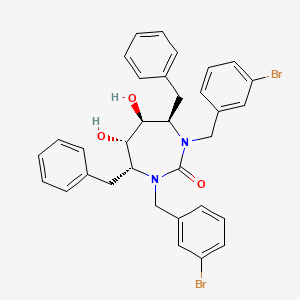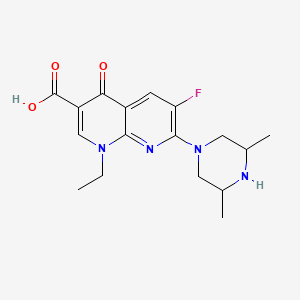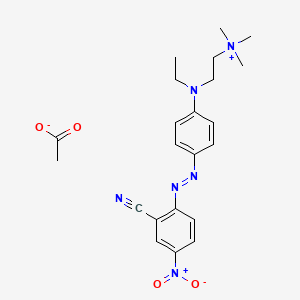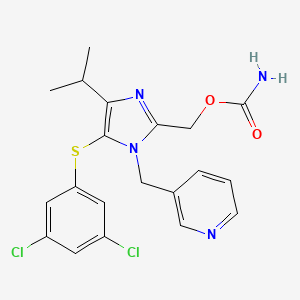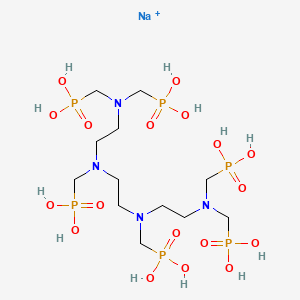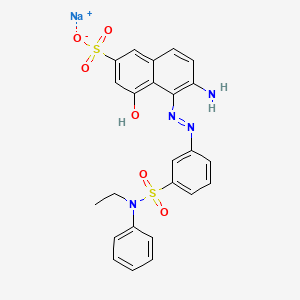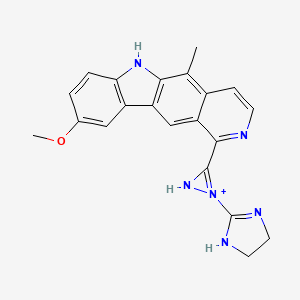![molecular formula C51H25Br2N7O7 B12701827 6,6'-[(6-Phenoxy-1,3,5-triazine-2,4-diyl)diimino]bis[10-bromonaphth[2,3-c]acridine-5,8,14(13H)-trione] CAS No. 83949-89-7](/img/structure/B12701827.png)
6,6'-[(6-Phenoxy-1,3,5-triazine-2,4-diyl)diimino]bis[10-bromonaphth[2,3-c]acridine-5,8,14(13H)-trione]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,6’-[(6-Phenoxy-1,3,5-triazine-2,4-diyl)diimino]bis[10-bromonaphth[2,3-c]acridine-5,8,14(13H)-trione] is a complex organic compound characterized by its unique structure, which includes a triazine core and multiple bromonaphthacridine units
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-[(6-Phenoxy-1,3,5-triazine-2,4-diyl)diimino]bis[10-bromonaphth[2,3-c]acridine-5,8,14(13H)-trione] typically involves multi-step organic reactionsCommon reagents used in these reactions include phenol derivatives, bromine, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
6,6’-[(6-Phenoxy-1,3,5-triazine-2,4-diyl)diimino]bis[10-bromonaphth[2,3-c]acridine-5,8,14(13H)-trione] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
科学研究应用
6,6’-[(6-Phenoxy-1,3,5-triazine-2,4-diyl)diimino]bis[10-bromonaphth[2,3-c]acridine-5,8,14(13H)-trione] has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
作用机制
The mechanism of action of 6,6’-[(6-Phenoxy-1,3,5-triazine-2,4-diyl)diimino]bis[10-bromonaphth[2,3-c]acridine-5,8,14(13H)-trione] involves its interaction with specific molecular targets and pathways. The compound’s triazine core and bromonaphthacridine units enable it to bind to various biomolecules, potentially inhibiting key enzymes or disrupting cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
相似化合物的比较
Similar Compounds
2,4,6-Triphenoxy-1,3,5-triazine: A related compound with a similar triazine core but different substituents.
2,4-Diamino-6-phenyl-1,3,5-triazine: Another triazine derivative with amino and phenyl groups.
Uniqueness
6,6’-[(6-Phenoxy-1,3,5-triazine-2,4-diyl)diimino]bis[10-bromonaphth[2,3-c]acridine-5,8,14(13H)-trione] stands out due to its complex structure, which combines the triazine core with bromonaphthacridine units. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
CAS 编号 |
83949-89-7 |
|---|---|
分子式 |
C51H25Br2N7O7 |
分子量 |
1007.6 g/mol |
IUPAC 名称 |
10-bromo-6-[[4-[(10-bromo-5,8,14-trioxo-13H-naphtho[2,3-c]acridin-6-yl)amino]-6-phenoxy-1,3,5-triazin-2-yl]amino]-13H-naphtho[2,3-c]acridine-5,8,14-trione |
InChI |
InChI=1S/C51H25Br2N7O7/c52-22-14-16-33-29(18-22)43(61)31-20-35(37-39(41(31)54-33)47(65)27-12-6-4-10-25(27)45(37)63)56-49-58-50(60-51(59-49)67-24-8-2-1-3-9-24)57-36-21-32-42(55-34-17-15-23(53)19-30(34)44(32)62)40-38(36)46(64)26-11-5-7-13-28(26)48(40)66/h1-21H,(H,54,61)(H,55,62)(H2,56,57,58,59,60) |
InChI 键 |
GMYTUKGSNJRTBC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OC2=NC(=NC(=N2)NC3=C4C(=C5C(=C3)C(=O)C6=C(N5)C=CC(=C6)Br)C(=O)C7=CC=CC=C7C4=O)NC8=C9C(=C1C(=C8)C(=O)C2=C(N1)C=CC(=C2)Br)C(=O)C1=CC=CC=C1C9=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



